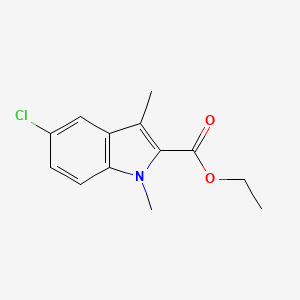

Ethyl-5-Chlor-1,3-dimethyl-1H-indol-2-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound of interest is structurally related to various other indole derivatives that have been synthesized and studied for their chemical and physical properties, as well as their potential biological activities.

Synthesis Analysis

The synthesis of indole derivatives often involves multi-step reactions that may include condensation, substitution, and cyclization processes. For instance, the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, was achieved by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with 2,4-dinitrophenylhydrazine . Similarly, the synthesis of 3-ethyl 1,2-dimethyl 5-chloroindolizine-1,2,3-tricarboxylate was performed using a one-pot multicomponent reaction involving 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide salt with dimethyl acetylenedicarboxylate . These methods highlight the versatility of synthetic approaches in the realm of indole chemistry.

Molecular Structure Analysis

The molecular structure of indole derivatives is often elucidated using spectroscopic techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy. For example, the molecular structure and spectroscopic properties of a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate were characterized using these techniques . The molecular structure is further confirmed and analyzed using quantum chemical calculations, such as density functional theory (DFT), which provides insights into the electronic structure and stability of the molecule.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions due to their reactive sites. The local reactivity descriptors such as Fukui functions, local softnesses, and electrophilicity indices are used to determine these reactive sites within the molecule . These descriptors are crucial for understanding how indole derivatives might react under different chemical conditions, which is essential for designing new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, including their thermodynamic parameters, vibrational analyses, and binding energies, are typically investigated using both experimental and theoretical methods. For instance, the vibrational analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of a dimer in the solid state through heteronuclear double hydrogen bonding . The binding energies and strength of these interactions can be calculated using DFT and AIM (Atoms in Molecules) theory, providing a deeper understanding of the compound's stability and potential intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Antivirale Mittel

Indol-Derivate weisen nachweislich signifikante antivirale Aktivitäten auf. Beispielsweise haben bestimmte Indol-2-carboxylat-Derivate eine inhibitorische Wirkung gegen Influenza A und andere Viren gezeigt . Das strukturelle Grundgerüst von Ethyl-5-Chlor-1,3-dimethyl-1H-indol-2-carboxylat könnte modifiziert werden, um seine Affinität zu viralen Proteinen zu erhöhen, was möglicherweise zur Entwicklung neuer antiviraler Medikamente führt.

Entzündungshemmende Anwendungen

Der Indol-Kern ist bekannt für seine entzündungshemmenden Eigenschaften. Durch die Wirkung auf spezifische Entzündungswege könnten Derivate von this compound synthetisiert werden, um Erkrankungen zu behandeln, die durch Entzündungen gekennzeichnet sind .

Antikrebsmittel

Indol-Verbindungen wurden auf ihr krebshemmendes Potenzial untersucht. Die Fähigkeit, Apoptose in Krebszellen zu induzieren, macht Indol-Derivate wertvoll bei der Entwicklung von Chemotherapeutika. This compound könnte als Gerüst für die Entwicklung neuer Krebsmedikamente dienen .

Antibakterielle Aktivität

Die Indol-Kernstruktur ist wirksam gegen eine Reihe von mikrobiellen Krankheitserregern. Die Forschung an this compound könnte zur Entwicklung neuer antimikrobieller Mittel führen, die gegen resistente Bakterien- und Pilzstämme kämpfen .

Antidiabetika

Indol-Derivate haben sich bei der Behandlung von Diabetes als vielversprechend erwiesen. Durch die Beeinflussung der Insulinsekretion oder des Glukosestoffwechsels könnte this compound die Grundlage für die Entwicklung von Antidiabetika bilden .

Neuroprotektive Wirkungen

Indole sind bekannt für ihre neuroprotektiven Wirkungen, die bei der Behandlung neurodegenerativer Erkrankungen hilfreich sein könnten. Derivate von this compound könnten synthetisiert werden, um Neuronen vor Schäden oder Degeneration zu schützen .

Pflanzenwachstumsregulatoren

Indol-3-essigsäure, ein Derivat von Indol, ist ein Pflanzenhormon, das das Wachstum reguliert. This compound könnte zur Synthese von Analoga verwendet werden, die als Pflanzenwachstumsregulatoren wirken und verschiedene Aspekte der Pflanzenentwicklung beeinflussen .

Enzyminhibition

Indol-Derivate können als Inhibitoren für verschiedene Enzyme wirken. Beispielsweise können sie Indolamin-2,3-Dioxygenase (IDO) hemmen, die an der Regulation der Immunantwort beteiligt ist. This compound könnte so angepasst werden, dass es spezifische Enzyme hemmt, was ein therapeutisches Potenzial bei Krankheiten bietet, bei denen die Enzymaktivität dysreguliert ist .

Wirkmechanismus

Target of Action

Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their interactions with multiple targets . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its specific targets and the nature of its interactions with these targets.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-chloro-1,3-dimethylindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-4-17-13(16)12-8(2)10-7-9(14)5-6-11(10)15(12)3/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTADIMUUPPIHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)

![3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1326699.png)

![2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1326707.png)

![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1326708.png)

![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1326714.png)

![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)

![N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326724.png)

![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)